molecular formula C11H14N4O2S2 B2688642 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034409-87-3

2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2688642
CAS No.: 2034409-87-3
M. Wt: 298.38
InChI Key: MVJFKXZQBXLMLL-UHFFFAOYSA-N
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Description

2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H14N4O2S2 and its molecular weight is 298.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Surface Activity

Research has explored the synthesis of 1,2,4-triazole derivatives, noting their potential in producing biologically active heterocycles with antimicrobial activity and applications as surface active agents (El-Sayed, 2006). This indicates a broad scope for the chemical's application in both medical and industrial fields.

Chemical Transformation and Catalysis

A study by Miura et al. (2013) demonstrated that 1-sulfonyl-1,2,3-triazoles, akin to the chemical , could react with allenes in the presence of a nickel(0) catalyst to produce polysubstituted pyrroles. This process includes double bond transposition and Alder-ene reactions, highlighting the compound's utility in complex chemical synthesis (Miura et al., 2013).

Novel Sulfone Derivatives Synthesis

Xu et al. (2010) focused on synthesizing 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole derivatives, starting from gallic acid. These sulfones, obtained through catalytic oxidation, show the potential for high yield under mild conditions, indicating the versatile synthetic applications of sulfone derivatives containing 1,2,4-triazole moieties (Xu et al., 2010).

Development of Organic Syntheses

The study by Yoo (2015) introduced azomethine ylide as a novel 1,5-dipole, prepared from 1-sulfonyl-1,2,3-triazole, showcasing the development of new organic syntheses through unique cycloaddition reactions. This demonstrates the compound's role in advancing synthetic methodologies (Yoo, 2015).

Antimicrobial and Cytotoxic Activities

Muralikrishna et al. (2012) synthesized sulfone linked bis heterocycles with significant antimicrobial activity and cytotoxicity, showing the potential for 1,2,4-triazole derivatives in therapeutic applications. This suggests that compounds like 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole could have biomedical relevance, particularly in developing new antimicrobial agents (Muralikrishna et al., 2012).

Properties

IUPAC Name

2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-9-2-3-11(18-9)19(16,17)14-7-4-10(8-14)15-12-5-6-13-15/h2-3,5-6,10H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJFKXZQBXLMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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